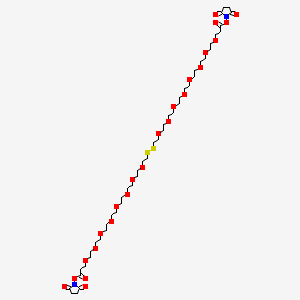
2,6-Dichloro-N4-methylpyridine-3,4-diamine
Descripción general
Descripción
2,6-Dichloro-N4-methylpyridine-3,4-diamine is a chemical compound with the molecular formula C6H7Cl2N3 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-N4-methylpyridine-3,4-diamine contains a total of 18 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dichloro-N4-methylpyridine-3,4-diamine include a molecular weight of 192.05 . The compound should be stored sealed in a dry place at 2-8°C .Aplicaciones Científicas De Investigación
Organic Synthesis
2,6-Dichloro-N4-methylpyridine-3,4-diamine: is a valuable intermediate in organic synthesis. It serves as a building block for various heterocyclic compounds due to its reactive dichloro and amino groups . Its structure allows for substitution reactions that can lead to a wide range of derivatives, which are useful in synthesizing more complex molecules for pharmaceuticals, agrochemicals, and other industrial chemicals.
Pharmaceutical Research
In pharmaceutical research, this compound is utilized for the synthesis of drugs that may exhibit therapeutic properties. It’s particularly relevant in the development of molecules that target neurological pathways, as the pyridine moiety is a common feature in many neuroactive drugs . Researchers can modify the compound to produce analogs that may act as potential candidates for drug development.
Agrochemical Production
The dichloro and amino functionalities of 2,6-Dichloro-N4-methylpyridine-3,4-diamine make it a precursor in the synthesis of agrochemicals. It can be used to create compounds that serve as herbicides, pesticides, or fungicides. The ability to introduce various functional groups at specific positions on the pyridine ring allows for the creation of targeted agrochemical agents with desired properties .
Dyestuff Intermediates
This compound is also employed in the production of dyestuffs. It can undergo reactions to form colored compounds that are used as dyes or pigments in textiles and other materials. The presence of reactive groups enables the formation of stable bonds with fibers, ensuring the durability of the color .
Material Science
In material science, 2,6-Dichloro-N4-methylpyridine-3,4-diamine can be used to synthesize novel polymers and coatings. Its molecular structure can be incorporated into polymeric chains to impart specific characteristics such as thermal stability, resistance to degradation, or electrical conductivity .
Analytical Chemistry
As an analytical reagent, this compound can be used in chemical assays and tests. It may react with specific analytes, leading to measurable changes that can be quantified. This is particularly useful in environmental monitoring and quality control processes where precise detection of substances is required .
Safety and Hazards
When handling 2,6-Dichloro-N4-methylpyridine-3,4-diamine, personal protective equipment and face protection should be worn. It should not come into contact with eyes, skin, or clothing, and ingestion or inhalation should be avoided . The compound should be stored in a sealed, dry, and well-ventilated place .
Propiedades
IUPAC Name |
2,6-dichloro-4-N-methylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3/c1-10-3-2-4(7)11-6(8)5(3)9/h2H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEMUHXBVNHEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=C1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856220 | |
| Record name | 2,6-Dichloro-N~4~-methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-N4-methylpyridine-3,4-diamine | |
CAS RN |
914942-86-2 | |
| Record name | 2,6-Dichloro-N~4~-methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8R,9S,13S,14S,17S)-2-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1512818.png)
![2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1512819.png)

![(8R,9S,13S,14S)-3-Hydroxy-2-(113C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1512826.png)









